2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
The compound is a derivative of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine . It’s part of a novel series of compounds that have been synthesized and evaluated for their inhibitory activities against Axl and Mer, members of the TAM (Tyro3-Axl-Mer) family of receptor tyrosine kinases .
Synthesis Analysis
The compound was synthesized as part of a series of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives . The synthesis process was designed with a focus on cellular potency while maintaining high selectivity against PI3K isoforms .Molecular Structure Analysis
The molecular structure of the compound is based on the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold . This scaffold was optimized to generate a highly selective PI3Kδ inhibitor .Chemical Reactions Analysis
The compound has been evaluated for its inhibitory activities against Axl and Mer . It has shown to be a potent and selective Axl inhibitor .Scientific Research Applications
Antimicrobial Properties
Pyrimidinone derivatives, which include compounds structurally related to 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide, have been investigated for their antimicrobial properties. Research shows that some of these compounds exhibit notable antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Anti-Inflammatory and Analgesic Agents
Compounds derived from pyrimidinones have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These include derivatives of benzodifuranyl and thiazolopyrimidines. Some of these compounds have shown high inhibitory activity on COX-2 selectivity, with significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Crystal Structure Analysis
Crystallographic studies on compounds structurally related to 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide have been conducted. These studies provide insights into the molecular conformation, intramolecular hydrogen bonding, and potential applications in material science (Subasri et al., 2016).
Anti-inflammatory Synthesis Using Citrazinic Acid
Research also explores the synthesis of pyrimidinones as anti-inflammatory agents using citrazinic acid. These compounds are synthesized through various reactions and have shown good anti-inflammatory activity, suggesting their potential therapeutic applications (Amr et al., 2007).
Anticancer Activity
Studies on pyrimidinone derivatives, including compounds like 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide, have shown significant anticancer activity. These compounds have been synthesized and tested for their efficacy in inhibiting cancer cell growth (Su et al., 1986).
Mechanism of Action
properties
IUPAC Name |
2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-17-26-21-11-12-28(14-18-7-5-4-6-8-18)15-20(21)25(31)29(17)16-24(30)27-19-9-10-22(32-2)23(13-19)33-3/h4-10,13H,11-12,14-16H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFANQXYGQHHOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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